
2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to an acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing cell division. This mechanism is similar to that of other known tubulin inhibitors .
相似化合物的比较
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin inhibitor with structural similarities.
Podophyllotoxin: A natural product that also targets tubulin polymerization.
Uniqueness: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which enhances its binding affinity and specificity for the colchicine binding site on tubulin. This structural feature may contribute to its enhanced biological activity compared to other similar compounds .
属性
CAS 编号 |
292644-06-5 |
|---|---|
分子式 |
C24H25NO4 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25NO4/c1-27-20-14-17(15-21(28-2)23(20)29-3)16-25-24(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,22H,16H2,1-3H3,(H,25,26) |
InChI 键 |
GRWLGARCFDGVNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
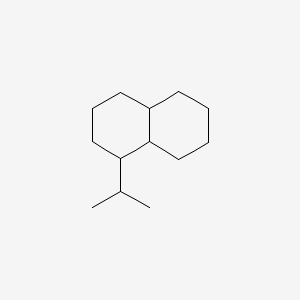
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
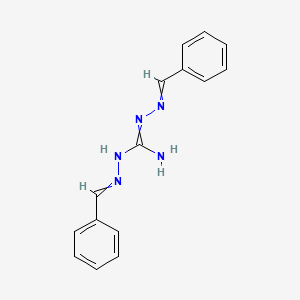

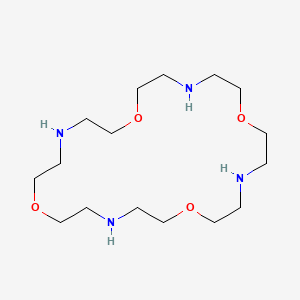
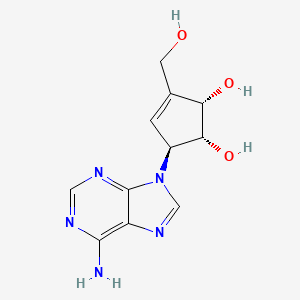
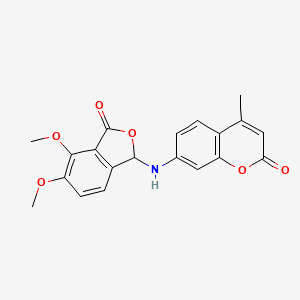
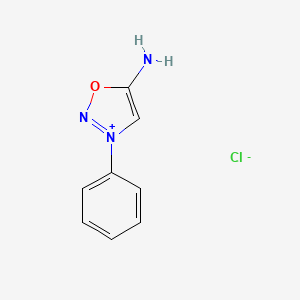
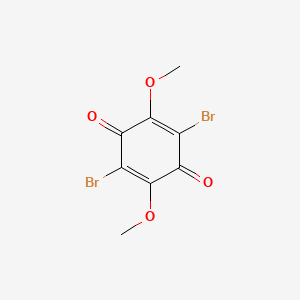
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
